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Compound of Interest

Compound Name:
N-(2-bromophenyl)-3,3-

diphenylpropanamide

CAS No.: 349439-57-2

Cat. No.: B185181

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword
This guide serves as a comprehensive technical resource on the chemical compound N-(2-
bromophenyl)-3,3-diphenylpropanamide. It is intended for an audience with a strong

background in chemistry and pharmacology, including researchers, scientists, and

professionals involved in drug discovery and development. This document provides a detailed

overview of the compound's molecular characteristics, synthesis, characterization, and

potential applications, with a focus on providing practical, field-proven insights.

Introduction
N-(2-bromophenyl)-3,3-diphenylpropanamide is a synthetic organic compound belonging to

the class of propanamides. Its structure, featuring a brominated phenyl ring and two phenyl

substituents on the propyl chain, suggests potential for diverse chemical interactions and

biological activities. Propanamide derivatives are a well-established class of compounds with a

broad spectrum of applications in medicinal chemistry, including but not limited to their use as
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intermediates in the synthesis of pharmaceuticals. The presence of the bromine atom and the

diphenyl moiety are key structural features that can influence the molecule's lipophilicity,

metabolic stability, and binding affinity to biological targets.

Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to

its application in research and development. These properties dictate its behavior in various

chemical and biological systems.

Molecular Structure and Weight
The chemical formula for N-(2-bromophenyl)-3,3-diphenylpropanamide is C₂₁H₁₈BrNO.

Based on this formula, the theoretical molecular weight can be calculated.

Property Value

Chemical Formula C₂₁H₁₈BrNO

Calculated Molecular Weight 392.28 g/mol

Monoisotopic Mass 391.0572 g/mol

Table 1: Calculated Molecular Weights

The precise determination of molecular weight is critical for stoichiometric calculations in

synthesis and for confirmation of the compound's identity via mass spectrometry.

Molecular structure of N-(2-bromophenyl)-3,3-diphenylpropanamide.

Predicted Physicochemical Properties
While experimental data for N-(2-bromophenyl)-3,3-diphenylpropanamide is not readily

available in public literature, computational models can provide valuable predictions for key

physicochemical parameters.
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Property Predicted Value Source

Melting Point ~65-70 °C [1]

Boiling Point 473.2±38.0 °C [1]

Solubility

More soluble in some organic

solvents, such as chloroform

and methanol.

[1]

Table 2: Predicted Physicochemical Properties of a related compound, N-(4-bromophenyl)-3-

phenylpropanamide. These values are for a structural isomer and should be considered as

estimates for the target compound.

Synthesis and Characterization
The synthesis of N-(2-bromophenyl)-3,3-diphenylpropanamide can be achieved through

standard amide bond formation reactions. A plausible synthetic route involves the acylation of

2-bromoaniline with 3,3-diphenylpropanoyl chloride.
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Reactants

Reagents & Conditions

Products
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Acyl Chloride Formation

1.
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Amidation Reaction

2.

SOCl₂ or Oxalyl Chloride

Base (e.g., Triethylamine, Pyridine)

Anhydrous Solvent (e.g., DCM, THF)

N-(2-bromophenyl)-3,3-diphenylpropanamide

3,3-Diphenylpropanoyl chloride

Click to download full resolution via product page

A plausible synthetic workflow for N-(2-bromophenyl)-3,3-diphenylpropanamide.

General Synthesis Protocol
Acid Chloride Formation: 3,3-Diphenylpropanoic acid is reacted with a chlorinating agent

such as thionyl chloride (SOCl₂) or oxalyl chloride in an anhydrous solvent to form 3,3-

diphenylpropanoyl chloride. The reaction is typically performed under reflux or at room

temperature.

Amidation: The resulting acyl chloride is then reacted with 2-bromoaniline in the presence of

a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. This reaction is

usually carried out in an anhydrous aprotic solvent like dichloromethane (DCM) or

tetrahydrofuran (THF) at reduced temperatures (e.g., 0 °C) to control the reaction rate.
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Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to

remove excess reagents and byproducts. The crude product is then purified by

recrystallization or column chromatography to yield the pure N-(2-bromophenyl)-3,3-
diphenylpropanamide.

Characterization Techniques
The identity and purity of the synthesized compound must be confirmed using a suite of

analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for

elucidating the molecular structure. The proton NMR spectrum would be expected to show

characteristic signals for the aromatic protons, the methine proton, and the methylene

protons of the propanamide chain. The carbon NMR would similarly provide distinct signals

for each carbon atom in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present

in the molecule. Key characteristic peaks would include the N-H stretching vibration (around

3300 cm⁻¹), the C=O stretching of the amide group (around 1650 cm⁻¹), and aromatic C-H

and C=C stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of

the compound and to gain information about its fragmentation pattern. The mass spectrum

should show a molecular ion peak corresponding to the calculated molecular weight, as well

as isotopic peaks due to the presence of the bromine atom.

Elemental Analysis: Combustion analysis can be performed to determine the elemental

composition (C, H, N) of the compound, which should be in agreement with the calculated

values for the proposed formula.

Potential Applications and Biological Activity
While specific biological activities of N-(2-bromophenyl)-3,3-diphenylpropanamide are not

extensively documented in publicly available literature, the structural motifs present in the

molecule suggest several areas of potential therapeutic interest. Phenylpropanoid derivatives

are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant,

anti-inflammatory, and anticancer effects.
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The presence of the diphenyl moiety may confer some affinity for receptors or enzymes with

hydrophobic binding pockets. Furthermore, related propanamide structures have been

investigated for various therapeutic applications. For instance, some N-phenylpropanamide

derivatives have been explored as potential anticonvulsant agents.[2] Others have been

studied as inhibitors of butyrylcholinesterase (BChE), a target for the treatment of Alzheimer's

disease.[3]

The investigation of N-(2-bromophenyl)-3,3-diphenylpropanamide as a potential anticancer

agent could be a promising research avenue, as some chalcone derivatives with a 1,3-

diphenylpropane scaffold have shown cytotoxic effects on cancer cell lines.[4]

Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling

N-(2-bromophenyl)-3,3-diphenylpropanamide. Although a specific Material Safety Data

Sheet (MSDS) for this compound is not readily available, general guidelines for handling similar

aromatic amides and brominated compounds should be followed.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

gloves, and a lab coat.

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume

hood, to avoid inhalation of dust or vapors.

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty

of water.

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

It is crucial to consult a comprehensive safety data sheet for a closely related compound if one

for the specific target molecule is unavailable and to perform a thorough risk assessment

before commencing any experimental work.

Conclusion
N-(2-bromophenyl)-3,3-diphenylpropanamide is a compound with a molecular structure that

suggests potential for interesting chemical and biological properties. This guide has provided a
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comprehensive overview of its calculated molecular weight, a plausible synthetic route, and the

necessary characterization techniques for its identification and purification. While specific

experimental data and biological activity studies are limited in the public domain, the

information presented here, based on related compounds, provides a solid foundation for

researchers and scientists to build upon. Further investigation into the synthesis,

characterization, and biological evaluation of this compound is warranted to fully explore its

potential in medicinal chemistry and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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